(R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide
Description
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]indolizine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(13-3-4-14-2-1-7-19(14)10-13)17-15-11-18-8-5-12(15)6-9-18/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,17,20)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUAXKQQDBQMMM-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CN4C=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CN4C=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431250 | |
| Record name | 6-Indolizinecarboxamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-37-0 | |
| Record name | 6-Indolizinecarboxamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Quinuclidin-3-yl)indolizine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium or copper and is carried out under an inert atmosphere to prevent oxidation.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting the indolizine derivative with an appropriate amine, such as quinuclidine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Stereoselective Synthesis: The ®-configuration can be achieved through the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of ®-N-(Quinuclidin-3-yl)indolizine-6-carboxamide may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-(Quinuclidin-3-yl)indolizine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Clinical Relevance
Research has demonstrated that similar compounds, including EVP-6124, which shares structural features with (R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide, have shown positive results in clinical trials aimed at improving cognitive deficits in schizophrenia patients. These findings underscore the potential of this compound as a candidate for further clinical exploration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies suggest that modifications to the indolizine moiety can significantly influence receptor affinity and selectivity. For instance, variations in the quinuclidine fragment have been shown to enhance biological activity against α7 nAChR .
| Modification | Effect on Activity | Reference |
|---|---|---|
| Indolizine Substitution | Increased α7 nAChR affinity | |
| Quinuclidine Alteration | Enhanced selectivity |
Neuropsychiatric Disorders
In a study investigating the effects of α7 nAChR agonists, this compound was evaluated for its ability to improve cognitive function in rodent models of schizophrenia. Results indicated significant improvements in memory tasks, suggesting that this compound could be beneficial in treating cognitive deficits associated with this disorder .
Cancer Research
Recent studies have explored the role of nAChRs in cancer biology, particularly the α9 subtype which has been implicated in various cancers. Compounds similar to this compound have shown potential in modulating cancer cell behavior through nAChR pathways, indicating a novel application in oncology .
Mechanism of Action
The mechanism of action of ®-N-(Quinuclidin-3-yl)indolizine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Carboxamides
Compounds such as N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides () share the carboxamide functional group but replace indolizine with a quinoline-triazine hybrid. These derivatives exhibit moderate to excellent antimicrobial activity, highlighting the role of the carboxamide in target binding.
Quinuclidine-Containing Analogs
The (S)-enantiomer of N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide () demonstrates acute oral toxicity (H302) and respiratory irritation (H335). The (R)-configuration in the target compound could mitigate these risks, as enantiomeric differences often influence metabolic pathways and toxicity profiles. For example, (S)-quinuclidin-3-yl esters exhibit distinct optical rotations ([α]²⁶D −160° in CHCl₃) compared to their (R)-counterparts, suggesting divergent stereochemical interactions .
Indolizine Derivatives
6-Amino-indolizine-3-carboxylic acid () lacks the quinuclidine moiety but shares the indolizine scaffold. The substitution at the 6-position (amino vs. carboxamide) and 3-position (carboxylic acid vs. quinuclidine linkage) significantly impacts solubility and electronic properties. Carboxamide groups generally enhance membrane permeability compared to carboxylic acids, which may improve the target compound’s pharmacokinetics .
Acetamide-Based Heterocycles
(E)-2-(Substituted-indolin-3-ylidene)-N-(quinolin-6-yl)acetamides () feature a ketone-linked indole scaffold instead of indolizine. The rigid quinuclidine in the target compound may confer greater conformational stability, optimizing receptor binding .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Stereochemistry Matters : The (R)-quinuclidine configuration in the target compound may reduce toxicity compared to its (S)-enantiomer, as seen in analogous systems .
- Carboxamide vs. Carboxylic Acid : The carboxamide group enhances lipophilicity and target engagement compared to carboxylic acid derivatives .
- Indolizine vs. Quinoline: Indolizine’s fused bicyclic structure may offer superior binding affinity in enzyme inhibition compared to quinoline-based analogs .
Biological Activity
(R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide is a compound of interest due to its potential biological activities, particularly as an agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is implicated in various neuropsychiatric disorders, making compounds that selectively target it valuable for therapeutic development.
The α7 nAChR is a ligand-gated ion channel that plays a crucial role in cognitive functions and synaptic transmission. Activation of this receptor has been shown to enhance learning and memory, as well as improve sensory gating. Compounds that act as agonists at α7 nAChR can potentially ameliorate symptoms associated with disorders such as schizophrenia and Alzheimer's disease.
Structure-Activity Relationship (SAR)
Research into the SAR of indolizine derivatives has demonstrated that modifications to the indolizine core can significantly influence the binding affinity and selectivity for α7 nAChR. For instance, the introduction of quinuclidine moieties has been linked to enhanced activity against this receptor, as evidenced by studies showing high-affinity binding and selective activation profiles.
Pharmacological Characterization
In vitro studies have characterized this compound's pharmacological properties, demonstrating its ability to activate α7 nAChR with significant potency. Key findings include:
- EC50 Values : The compound exhibits an EC50 in the low micromolar range, indicating strong agonistic activity.
- Selectivity : It shows preferential activity over other nicotinic receptor subtypes, minimizing off-target effects.
- Mechanistic Insights : Activation leads to increased intracellular calcium levels and enhanced ERK1/2 phosphorylation, which are critical for downstream signaling pathways associated with neuroprotection and cognitive enhancement.
Case Studies and Clinical Relevance
Recent clinical data highlight the potential of α7 nAChR agonists in treating cognitive deficits associated with schizophrenia. For example, compounds like EVP-6124 have shown positive phase II clinical trial results when used in conjunction with atypical antipsychotics, improving cognitive function without significant adverse effects.
Data Summary Table
| Compound Name | EC50 (μM) | Selectivity | Clinical Status |
|---|---|---|---|
| This compound | Low μM | High | Preclinical/Investigational |
| EVP-6124 | 1.8 | Selective | Positive Phase II Results |
| Br-IQ17B | 1.8 | High | Experimental |
Q & A
Q. What strategies integrate computational modeling with experimental SAR studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
